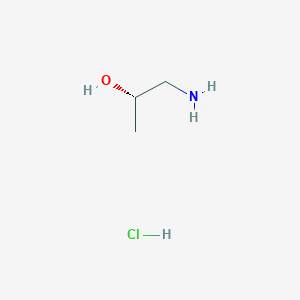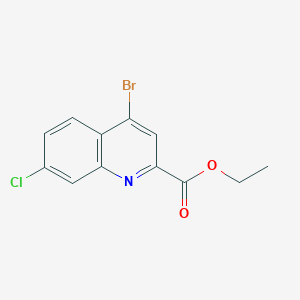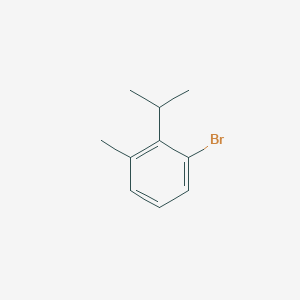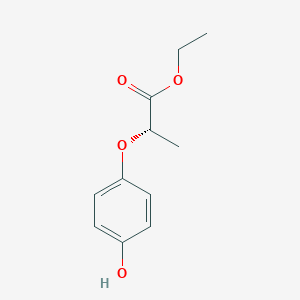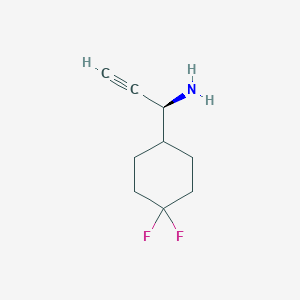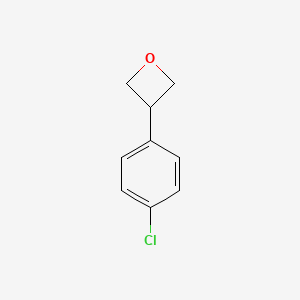
3-(4-Chlorophenyl)oxetane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)oxetane: is a chemical compound with the following properties:
Chemical Formula: CHClO
Molecular Weight: 212.63 g/mol
CAS Number: 1393534-20-7
Méthodes De Préparation
Synthetic Routes:: There are several synthetic routes to prepare 3-(4-Chlorophenyl)oxetane. One common method involves the cyclization of 4-chlorophenylacetic acid with an appropriate reagent. The reaction proceeds as follows:
4-Chlorophenylacetic acidCyclizationthis compound
Reaction Conditions:: The cyclization reaction typically occurs under acidic conditions, using Lewis acids or protic acids as catalysts. Solvents like dichloromethane or toluene are commonly employed.
Industrial Production:: While research laboratories often use the synthetic route described above, industrial production methods may involve more efficient and scalable processes. Unfortunately, specific industrial methods for this compound are not widely documented.
Analyse Des Réactions Chimiques
Reactivity::
Oxetane Ring Opening: 3-(4-Chlorophenyl)oxetane can undergo ring-opening reactions, leading to the formation of open-chain compounds.
Substitution Reactions: The chlorine atom in the phenyl ring can be substituted with other functional groups.
Reduction: Reduction of the carbonyl group in the oxetane ring can yield secondary alcohols.
Ring Opening: Acidic conditions (e.g., sulfuric acid, hydrochloric acid).
Substitution: Nucleophilic aromatic substitution (e.g., with sodium azide, sodium cyanide).
Reduction: Sodium borohydride (NaBH), lithium aluminum hydride (LiAlH).
Major Products:: The major products depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(4-Chlorophenyl)oxetane finds applications in various scientific fields:
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its potential biological activity.
Medicine: Studied for its pharmacological properties.
Industry: May serve as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mécanisme D'action
The exact mechanism by which 3-(4-Chlorophenyl)oxetane exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
While 3-(4-Chlorophenyl)oxetane is unique due to its chlorophenyl substituent, similar compounds include other oxetanes and heterocyclic derivatives.
Propriétés
Formule moléculaire |
C9H9ClO |
|---|---|
Poids moléculaire |
168.62 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)oxetane |
InChI |
InChI=1S/C9H9ClO/c10-9-3-1-7(2-4-9)8-5-11-6-8/h1-4,8H,5-6H2 |
Clé InChI |
KLNDOFPXDAICOQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(CO1)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


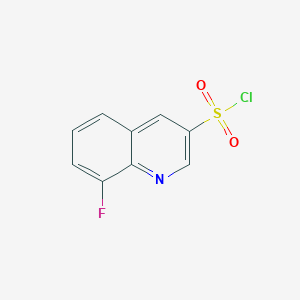
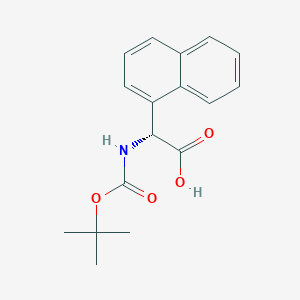
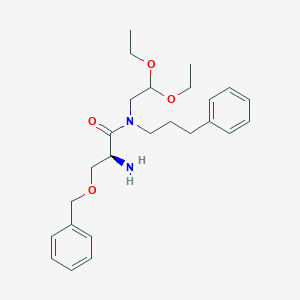
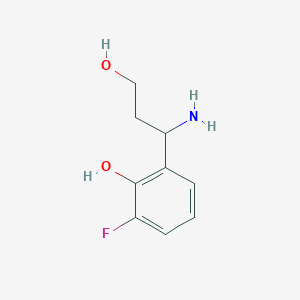
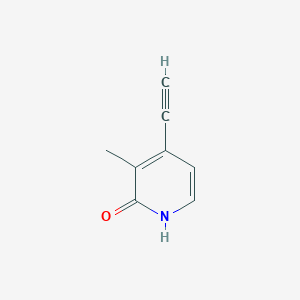
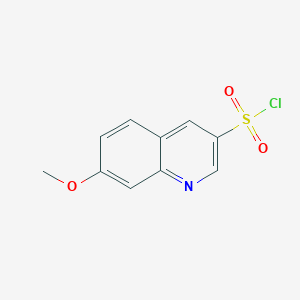
![rel-tert-Butyl ((1R,5S,7S)-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)carbamate](/img/structure/B12962240.png)
